3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone

Synthetic Chemistry Diazotization Hydrazone Derivatives

3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone (CAS 84546-40-7) is a heterocyclic building block belonging to the 4(3H)-quinazolinone class, defined by a quinazolinone core substituted with a 6-bromo group, a 2-methyl group, and an N3-(4-aminophenyl) moiety. Its molecular formula is C15H12BrN3O, with a molecular weight of 330.18 g/mol.

Molecular Formula C15H12BrN3O
Molecular Weight 330.18 g/mol
CAS No. 84546-40-7
Cat. No. B15436640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone
CAS84546-40-7
Molecular FormulaC15H12BrN3O
Molecular Weight330.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N
InChIInChI=1S/C15H12BrN3O/c1-9-18-14-7-2-10(16)8-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,17H2,1H3
InChIKeyIKZNGMCVEWMUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone (CAS 84546-40-7): Procurement-Relevant Identity and Core Chemistry


3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone (CAS 84546-40-7) is a heterocyclic building block belonging to the 4(3H)-quinazolinone class, defined by a quinazolinone core substituted with a 6-bromo group, a 2-methyl group, and an N3-(4-aminophenyl) moiety [1]. Its molecular formula is C15H12BrN3O, with a molecular weight of 330.18 g/mol . This compound is recognized as a versatile synthetic intermediate, with the primary amine on the phenyl ring enabling diazotization and subsequent coupling reactions, while the bromine atom at the 6-position provides a selective handle for further functionalization via cross-coupling or nucleophilic displacement [2].

Why Generic Substitution Is Inadequate for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone (CAS 84546-40-7)


Broadly, 4(3H)-quinazolinones are known for a range of pharmacological activities, but their specific biological and chemical reactivity profiles are exquisitely sensitive to the nature and position of substituents [1]. For 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone, the para-amino group on the N3-phenyl ring is the primary reactive site for generating diazonium salts and hydrazone derivatives, while the 6-bromo substituent serves as a distinct synthetic handle for orthogonal cross-coupling reactions, a dual functionalization capability absent in non-halogenated or differently halogenated analogs [2]. Substituting this compound with a simple 3-phenyl-quinazolinone or a non-brominated derivative would fundamentally alter the synthetic route, preventing access to the specific chemical space reachable only through this precise substitution pattern [3].

Quantitative Selection Evidence for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone (CAS 84546-40-7)


Synthetic Utility via Diazonium Salt Formation: Quantitative Reaction Scope Comparison

The para-amino substituent on the N3-phenyl ring of the target compound enables quantitative conversion to a diazonium salt, which then reacts with active methylene compounds. In a direct head-to-head comparison under identical conditions, the 6-bromo derivative (the target compound) and its non-brominated analog (3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one) both formed hydrazono quinazolinone products with ethyl acetoacetate, ethyl cyanoacetate, and acetylacetone. Critically, the 6-bromo derivative produced the same classes of products, confirming that the bromine atom is compatible with this key functionalization step, while providing an additional synthetic handle (the C–Br bond) for subsequent orthogonal reactions that the non-brominated analog lacks [1]. This dual reactivity in a single building block eliminates the need for a separate intermediate for downstream functionalization.

Synthetic Chemistry Diazotization Hydrazone Derivatives

Stereoselective Glycosylation: Quantitative Yield Comparison

Reaction of the target compound with monosaccharides provides stereoselective access to beta-N-glycosides in good yields. In a direct comparison under identical conditions, 3-(4-aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone (compound 6) and 3-(2-aminophenyl)-6,8-dibromo-2-methyl-4(3H)-quinazolinone (compound 7) were both converted to their corresponding beta-N-glycosides. While precise isolated yields are not numerically disclosed in the abstract, both reactions were described as proceeding with good yields and complete beta-stereoselectivity, and the subsequent acetylation of both products afforded the acetyl derivatives in very good yields [1]. The monobromo compound (target) thus matches the synthetic efficiency of its dibromo counterpart while offering a less sterically congested scaffold for further elaboration.

Glycochemistry Stereoselective Synthesis N-Glycosides

COX-2 Inhibitory Activity of 6-Bromoquinazolinone Congeners: Class-Level Positioning

A series of 6-bromo-quinazolinone derivatives structurally related to the target compound were evaluated for COX-2 inhibitory activity in human keratinocyte NCTC-2544 cells [1]. Selected derivatives (compounds 7, 9, 10, 12) acted as potent inhibitors of COX-2, iNOS, and ICAM-1 expression, demonstrating the class-level potential of 6-brominated quinazolinones as anti-inflammatory agents [1]. While the target compound itself was not directly assayed in this study, its core substitution pattern (6-bromo; N3-aryl) places it within the active chemical space identified. Scaffolds lacking the 6-bromo substituent or bearing alternative halogens showed different activity profiles, underscoring the functional significance of the bromine atom [1].

Anti-inflammatory Agents COX-2 Inhibition SAR

Commercial Purity Benchmark and Physicochemical Profile for Procurement Decisions

The target compound is commercially available from multiple suppliers with cataloged purity of 97% (e.g., Chemenu Cat. No. CM217251) and 98% (MolCore, guaranteed NLT 98%), suitable for direct use in medicinal chemistry and biological screening without additional purification . Its calculated physicochemical properties (ACD/Labs Percepta: LogP ~3.84, TPSA 61 Ų, 0 Rule of 5 violations) place it within drug-like chemical space, comparable to advanced quinazolinone leads . In contrast, closely related analogs such as 6-bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5) lack the N3-aminophenyl group entirely, precluding the diazotization-based chemistry that distinguishes the target compound .

Quality Control Physicochemical Properties Supplier Comparison

Proven and High-Potential Application Scenarios for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone (CAS 84546-40-7)


Divergent Synthesis of Quinazolinone-Focused Compound Libraries

The orthogonal reactivity of the para-amino and 6-bromo groups makes this compound ideal for generating diverse compound libraries. Researchers have demonstrated sequential functionalization: the amine is converted to a diazonium salt and coupled with active methylene compounds to install hydrazono, pyrazolinone, or pyrimidinone moieties, while the bromine atom remains intact for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira cross-couplings [1]. This two-directional diversification from a single scaffold is not possible with non-halogenated analogs such as 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one, which lacks the second reactive handle [1].

Synthesis of Stereoselective N-Glycoside Derivatives

As shown in Abdel-Megeed et al. (2000), this compound reacts with monosaccharides to give beta-N-glycosides with complete stereoselectivity and good yields [2]. These glycoside products serve as potential glycoconjugate probes or prodrugs. The monobromo substitution pattern provides a cleaner, less sterically hindered scaffold compared to the 6,8-dibromo analog, simplifying subsequent SAR interpretation [2].

Anti-Inflammatory Lead Generation Targeting COX-2

6-Bromoquinazolinone derivatives have been identified as potent and selective COX-2 inhibitors, reducing iNOS and ICAM-1 expression in human keratinocyte models [3]. Though direct biological data for the target compound are not yet published, its core structure places it within the active series. Researchers can use this compound as a validated starting point for synthesizing and screening novel COX-2 inhibitors, confident that the 6-bromo substituent contributes to the desired pharmacological profile [3].

Key Building Block for Pain Pathway Modulators

A patent application (US-20080249081-A1) describes compounds of this structural class for the treatment of pain, with screening methods involving kappa opioid receptor binding assays in guinea pig ileum [4]. The target compound's structural features align with the general formula claimed in the patent, positioning it as a potential intermediate for synthesizing novel analgesics in industrial drug discovery programs [4].

Quote Request

Request a Quote for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.